

# Homologs of 3-(2-carboxyethyl)-1H-indole-2-carboxylic Acid: A Technical Guide

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## Compound of Interest

**Compound Name:** 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid

**Cat. No.:** B182984

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This technical guide provides an in-depth overview of the known homologs of **3-(2-carboxyethyl)-1H-indole-2-carboxylic acid**, targeting researchers, scientists, and professionals in drug development. It covers their synthesis, biological activities, and mechanisms of action, with a focus on their potential as therapeutic agents.

## Introduction to Indole-2-Carboxylic Acid Derivatives

Indole-2-carboxylic acid and its derivatives represent a significant class of heterocyclic compounds with a wide range of biological activities. The core structure, consisting of a bicyclic indole ring with a carboxylic acid group at position 2, serves as a versatile scaffold for the design and synthesis of novel therapeutic agents. Modifications at various positions of the indole ring, particularly at the N1, C3, C5, and C6 positions, have led to the discovery of potent inhibitors of various enzymes and receptor antagonists. This guide focuses on homologs of **3-(2-carboxyethyl)-1H-indole-2-carboxylic acid**, exploring their therapeutic potential in different disease areas.

## Homologs as HIV-1 Integrase Strand Transfer Inhibitors

A series of indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.<sup>[1][2][3]</sup> These compounds act as

integrase strand transfer inhibitors (INSTIs) by chelating with two  $Mg^{2+}$  ions within the active site of the enzyme.[1][2][3]

## Structure-Activity Relationship

The inhibitory activity of these derivatives is significantly influenced by the substituents on the indole core. Key findings from structure-activity relationship (SAR) studies include:

- C3 Position: Introduction of a long-chain substituent at the C3 position can enhance the interaction with a hydrophobic cavity near the active site of the integrase, thereby improving inhibitory activity.[2] For instance, derivatives with 2-methoxyphenyl or 3-methoxyphenyl groups at C3 showed a 3-fold improvement in activity compared to the parent compound.[1]
- C6 Position: The introduction of a halogenated benzene ring at the C6 position can lead to effective  $\pi$ - $\pi$  stacking interactions with the viral DNA, contributing to the inhibitory effect.[1][3]

## Quantitative Data

The following table summarizes the inhibitory activity of selected indole-2-carboxylic acid derivatives against HIV-1 integrase.

Compound	C3-Substituent	C6-Substituent	IC <sub>50</sub> (μM)
1	H	H	>30
4a	2-methoxyphenylamino	H	10.06
4b	3-methoxyphenylamino	H	10.99
4d	4-fluorophenylamino	H	15.70
4e	2-fluorophenylamino	H	13.56
17a	H	Halogenated benzene	3.11
20a	((2-fluorobenzyl)oxy)methyl	6-((3-fluoro-4-methoxyphenyl)amino)	0.13

Table 1: Inhibitory activity (IC<sub>50</sub>) of indole-2-carboxylic acid derivatives against HIV-1 integrase. Data sourced from[1][2].

## Experimental Protocols

### General Synthesis of Ethyl 3-substituted-amino-1H-indole-2-carboxylates (4a-f):[1]

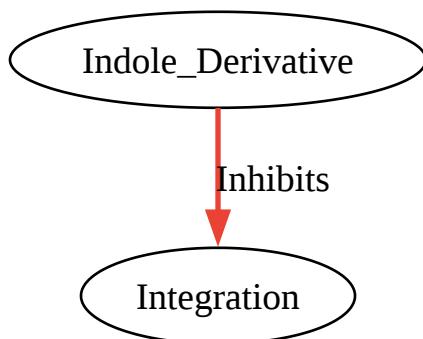
- Ethyl 3-bromo-1H-indole-2-carboxylate (3) is synthesized by dissolving 3-bromo-1H-indole-2-carboxylic acid in anhydrous ethanol with a catalytic amount of concentrated sulfuric acid and stirring at 80°C for 2 hours.
- A mixture of ethyl 3-bromo-1H-indole-2-carboxylate, the corresponding substituted aniline, Pd<sub>2</sub>(dba)<sub>3</sub>, Ruphos, and Cs<sub>2</sub>CO<sub>3</sub> in 1,4-dioxane is heated at 100°C under a nitrogen atmosphere.
- The reaction progress is monitored by TLC.
- After completion, the reaction mixture is cooled, filtered, and the solvent is evaporated under reduced pressure.

- The residue is purified by column chromatography on silica gel to afford the desired product.

#### HIV-1 Integrase Inhibition Assay:[2]

The inhibitory activity of the compounds on the strand transfer reaction of HIV-1 integrase is determined using a multi-well plate assay. The assay measures the integration of a donor DNA substrate into a target DNA substrate. The reaction mixture contains purified recombinant HIV-1 integrase, the donor and target DNA substrates, and the test compound at varying concentrations. The amount of integrated product is quantified, and the  $IC_{50}$  value is calculated.

## Signaling Pathway



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## Homologs as IDO1/TDO Dual Inhibitors

Certain 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO).[4] These enzymes are involved in tryptophan metabolism and are considered potential targets for cancer immunotherapy.[4]

## Quantitative Data

The following table presents the inhibitory activities of selected dual IDO1/TDO inhibitors.

Compound	IDO1 $IC_{50}$ ( $\mu$ M)	TDO $IC_{50}$ ( $\mu$ M)
9o-1	1.17	1.55
9p-O	0.0XX (double digit nM)	0.0XX (double digit nM)

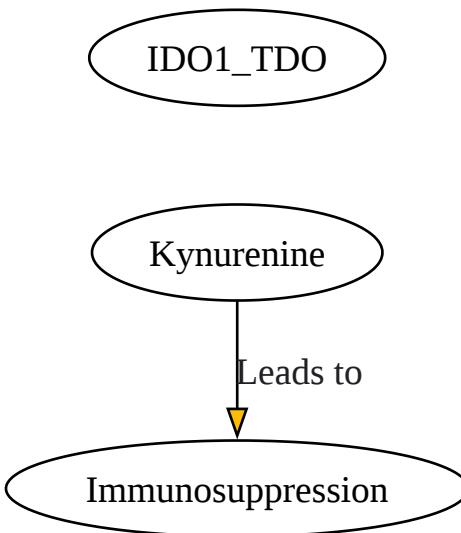
Table 2: Inhibitory activity ( $IC_{50}$ ) of 6-acetamido-indole-2-carboxylic acid derivatives against IDO1 and TDO. Data sourced from[4]. Note: Exact nanomolar values for 9p-O were not provided in the abstract.

## Experimental Protocols

### IDO1 and TDO Enzyme Inhibition Assays:[4]

The inhibitory activities of the synthesized compounds against IDO1 and TDO are evaluated using enzymatic assays. The assays measure the conversion of tryptophan to N-formylkynurenine. The reaction mixture contains the respective enzyme (IDO1 or TDO), tryptophan, and the test compound at various concentrations. The formation of N-formylkynurenine is monitored spectrophotometrically.  $IC_{50}$  values are then calculated from the dose-response curves.

## Signaling Pathway



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## Homologs as CysLT1 Selective Antagonists

A novel class of 3-substituted 1H-indole-2-carboxylic acid derivatives has been discovered as highly potent and selective antagonists of the cysteinyl-leukotriene 1 (CysLT1) receptor.[5] CysLTs are inflammatory mediators involved in asthma and allergic rhinitis.[5]

## Structure-Activity Relationship

The SAR studies revealed that the following structural features are crucial for potent CysLT<sub>1</sub> antagonist activity:

- An (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl group.
- An indole-2-carboxylic acid moiety.
- An  $\alpha$ ,  $\beta$ -unsaturated amide moiety at position 3 of the indole ring.

## Quantitative Data

The table below shows the CysLT<sub>1</sub> and CysLT<sub>2</sub> receptor antagonist activities of a key compound.

Compound	CysLT <sub>1</sub> IC <sub>50</sub> (μM)	CysLT <sub>2</sub> IC <sub>50</sub> (μM)
17k	0.0059 ± 0.0011	15 ± 4

Table 3: Antagonist activity (IC<sub>50</sub>) of compound 17k against CysLT<sub>1</sub> and CysLT<sub>2</sub> receptors. Data sourced from[5].

## Experimental Protocols

General Synthesis of 3-Substituted 1H-indole-2-carboxylic Acid Derivatives:[5]

- Ethyl-4,6-dichloro-1H-indole-2-carboxylate is prepared from 3,5-dichloroaniline via a Japp–Klingemann condensation followed by a Fischer indole ring closure.
- Vilsmeier–Haack formylation of the indole-2-carboxylate yields the corresponding aldehyde.
- Subsequent ester hydrolysis affords the carboxylic acid, which is then esterified.
- The final derivatives are obtained through a series of reactions including Doeblner–Knoevenagel condensation and amide coupling.

Calcium Mobilization Assay:[5]

The antagonist activity of the compounds on the CysLT<sub>1</sub> and CysLT<sub>2</sub> receptors is determined by measuring their ability to inhibit the increase in intracellular calcium concentration induced by the natural ligand, LTD4. Cells expressing either CysLT<sub>1</sub> or CysLT<sub>2</sub> receptors are pre-incubated with the test compounds at various concentrations, followed by stimulation with LTD4. The change in intracellular calcium levels is measured using a fluorescent calcium indicator. IC<sub>50</sub> values are calculated from the concentration-response curves.

## Signaling Pathway

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## Other Homologs and Their Activities

Research has also explored other homologs of **3-(2-carboxyethyl)-1H-indole-2-carboxylic acid** with different biological activities:

- Antioxidant Potentials: N-substituted derivatives and indole-2-carboxamides have been synthesized and screened for their antioxidant activity.[6]
- Anticancer Activity: Dinuclear copper(II) complexes with indole-2-carboxylic acid as a ligand have shown in vitro DNA-binding, antioxidant, and anticancer properties.[7]
- Cannabinoid CB1 Receptor Allosteric Modulators: Indole-2-carboxamides bearing photoactivatable functionalities have been developed as novel allosteric modulators for the cannabinoid CB1 receptor.[8]
- NMDA Receptor Complex Affinity: 3-(Carboxymethyl)-1H-indole-2-carboxylic acid has demonstrated affinity for the glycine site on the NMDA receptor complex.

## Conclusion

The indole-2-carboxylic acid scaffold, particularly with modifications at the C3 position, has proven to be a fruitful starting point for the development of a diverse range of biologically active compounds. The homologs of **3-(2-carboxyethyl)-1H-indole-2-carboxylic acid** discussed in this guide highlight the therapeutic potential of this chemical class in areas such as HIV, cancer,

and inflammatory diseases. Further research and optimization of these lead compounds could result in the development of novel and effective drugs.

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